OXPHOS-IN-1

Description

The exact mass of the compound XPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

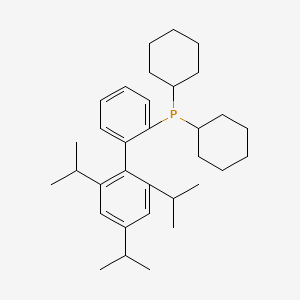

Structure

3D Structure

Propriétés

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOMMVLRQDMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457126 | |

| Record name | X-Phos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-18-7 | |

| Record name | X-Phos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564483-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0564483187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-Phos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R271FU23T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Oxidative Phosphorylation Inhibitor IACS-010759

Introduction

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells, coupling the oxidation of nutrients to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis.[1][2] This fundamental process is essential for cellular bioenergetics and is increasingly recognized as a critical dependency for the proliferation and survival of certain cancer cells.[3] Consequently, the inhibition of OXPHOS has emerged as a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the mechanism of action of a potent and selective OXPHOS inhibitor, IACS-010759, which serves as an exemplary case study for this class of therapeutic agents. While the specific compound "OXPHOS-IN-1" is not detailed in the scientific literature, IACS-010759 is a well-characterized molecule that has undergone preclinical and clinical evaluation.[4]

Core Mechanism of Action of IACS-010759

IACS-010759 is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[5][6][7] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, thus contributing to the proton-motive force.

Preclinical studies have confirmed that IACS-010759 binds to the ND1 subunit of Complex I, specifically at the entrance of the quinone binding channel.[4] This binding event physically obstructs the electron transfer from NADH to ubiquinone, effectively halting the flow of electrons through Complex I and disrupting the entire OXPHOS process.[8]

Downstream Cellular and Metabolic Consequences

The inhibition of Complex I by IACS-010759 triggers a cascade of downstream effects on cellular metabolism and viability:

-

Inhibition of Oxygen Consumption: By blocking the electron transport chain at Complex I, IACS-010759 leads to a rapid and potent inhibition of the cellular oxygen consumption rate (OCR).[6][7]

-

Compensatory Glycolysis: To compensate for the loss of ATP production from OXPHOS, cells often upregulate glycolysis, as evidenced by an increased extracellular acidification rate (ECAR).[6][7] This metabolic plasticity can be a mechanism of resistance to OXPHOS inhibitors.[3][7]

-

Energetic Stress and Depletion of Biosynthetic Precursors: The blockade of OXPHOS results in a significant decrease in intracellular ATP levels.[3][7] Furthermore, it leads to a reduction in the production of key metabolic intermediates that are essential for biosynthesis, such as aspartate, which is crucial for nucleotide synthesis.[4] This depletion of both energy and building blocks contributes to the anti-proliferative effects of the inhibitor.

-

Induction of Apoptosis and Inhibition of Cell Proliferation: In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, the metabolic crisis induced by IACS-010759 leads to the activation of the AMPK signaling pathway, suppression of mTOR, and ultimately, cell growth inhibition and apoptosis.[6] The compound has demonstrated efficacy in preclinical models of brain cancer and acute myeloid leukemia (AML) that are reliant on oxidative phosphorylation.[6]

Quantitative Data

The potency of IACS-010759 has been quantified in various experimental systems. The following table summarizes key inhibitory concentrations.

| Parameter | System | Value | Reference |

| IC50 (OXPHOS Inhibition) | Cellular Respiration | < 10 nM | [6] |

| IC50 (Oxygen Consumption Rate) | A375 Tumor Cells | 2.1 nM | [9] |

| IC50 (Oxygen Consumption Rate) | H460 Tumor Cells | 7.9 nM | [9] |

| IC50 (Forward Electron Transfer) | Bovine Complex I | 460 ± 45 nM | [8] |

| IC50 (Reverse Electron Transfer) | Bovine Complex I | 41 ± 6 nM | [8] |

| EC50 (Viability Reduction) | T-ALL Cell Lines | 0.1 - 10 nM | [10] |

| EC50 (Viability Reduction) | Primary T-ALL Cells | 13 - 60 nM | [10] |

Experimental Protocols

The characterization of the mechanism of action of IACS-010759 relies on several key experimental methodologies.

1. Measurement of Cellular Respiration (OCR and ECAR)

This protocol is used to assess the real-time impact of an inhibitor on mitochondrial respiration and glycolysis.

-

Cell Seeding: Cancer cells are seeded in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at an optimized density and allowed to adhere overnight.

-

Inhibitor Treatment: The following day, the cell culture medium is replaced with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). The cells are then treated with various concentrations of IACS-010759 and incubated for a defined period.

-

Seahorse XF Analysis: The microplate is placed into a Seahorse XF Analyzer. The instrument performs cycles of mixing and measuring to determine the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. Basal OCR and ECAR are measured before the injection of any compounds.

-

Mitochondrial Stress Test: To further probe mitochondrial function, a mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]

2. Photoaffinity Labeling for Target Identification

This technique is employed to identify the direct binding target of a small molecule inhibitor.

-

Synthesis of a Photoreactive Probe: A photoreactive derivative of IACS-010759 is synthesized, typically incorporating a photoactivatable group (e.g., an azide) and a tag for detection (e.g., a radioisotope like 125I).[8]

-

Incubation with Mitochondrial Preparations: Isolated mitochondria or submitochondrial particles are incubated with the photoreactive IACS-010759 probe in the presence or absence of a molar excess of non-labeled IACS-010759 (as a competitor).

-

UV Irradiation: The mixture is exposed to UV light to induce covalent cross-linking of the photoreactive probe to its binding target.

-

Protein Separation and Detection: The mitochondrial proteins are separated by gel electrophoresis (e.g., SDS-PAGE or BN-PAGE). The radiolabeled protein band corresponding to the target of IACS-010759 is then visualized by autoradiography. The identity of the labeled protein can be further confirmed by techniques such as mass spectrometry.[8]

3. Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.

-

Cell Treatment: Cancer cells are cultured in the presence of increasing concentrations of IACS-010759 for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability can be measured using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by using fluorescent dyes that stain live and dead cells (e.g., Calcein-AM and Propidium Iodide).

-

Apoptosis Detection: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.

Mandatory Visualizations

Caption: Signaling pathway of IACS-010759 action.

Caption: Workflow for assessing IACS-010759's effect on cell respiration.

Clinical and Preclinical Insights

IACS-010759 has been evaluated in Phase I clinical trials for advanced solid tumors and acute myeloid leukemia.[4][11][12] While preclinical studies demonstrated robust anti-tumor activity in various cancer models, the clinical development of IACS-010759 was hampered by a narrow therapeutic index.[4] Dose-limiting toxicities, including elevated blood lactate and neurotoxicity (peripheral neuropathy), were observed at exposures required for significant anti-tumor efficacy.[4] These adverse effects are likely on-target toxicities resulting from the systemic inhibition of OXPHOS in non-malignant tissues. Consequently, the clinical trials were discontinued.[4]

Conclusion

IACS-010759 serves as a well-documented example of a potent and selective inhibitor of mitochondrial Complex I. Its mechanism of action involves the direct blockade of the electron transport chain, leading to a profound disruption of cellular bioenergetics and metabolism. This results in the inhibition of proliferation and induction of apoptosis in cancer cells that are highly dependent on oxidative phosphorylation. While the clinical development of IACS-010759 was challenged by toxicity, the study of this compound has provided valuable insights into the therapeutic potential and the challenges associated with targeting OXPHOS in cancer. The detailed understanding of its mechanism of action continues to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows.

References

- 1. iacs-010759 - My Cancer Genome [mycancergenome.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the Molecular Target of OXPHOS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

OXPHOS-IN-1 is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). Its primary molecular target has been identified as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, this compound disrupts the flow of electrons from NADH to ubiquinone, a critical step in the generation of the proton gradient across the inner mitochondrial membrane. This disruption ultimately leads to decreased ATP synthesis and induction of cellular apoptosis in cancer cells that are highly dependent on oxidative phosphorylation for their energy requirements. This compound is specifically identified as "compound 2" in a lead optimization study aimed at developing potent OXPHOS inhibitors for the treatment of pancreatic cancer.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various cellular assays. The following table summarizes the available quantitative data for its effects on pancreatic cancer cell lines.

| Cell Line | Assay Condition | IC50 (µM) | Reference |

| MIA PaCa-2 | Cell Growth Inhibition | 2.34 | [1] |

| BxPC-3 | Cell Growth Inhibition | 13.82 | [1] |

Note: The direct inhibitory concentration (IC50) of this compound on isolated Complex I is not explicitly stated in the primary literature; the provided values reflect its effect on cell proliferation.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Complex I in the mitochondrial electron transport chain. This inhibition triggers a cascade of downstream cellular events.

Direct Effect on the Electron Transport Chain

By binding to Complex I, this compound blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone). This has two immediate consequences:

-

A decrease in the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.

-

An accumulation of NADH and a depletion of NAD+ in the mitochondrial matrix.

This disruption of the electron flow leads to a reduction in the proton motive force, which is essential for the function of ATP synthase (Complex V). Consequently, the rate of oxidative phosphorylation and ATP production is significantly diminished.

References

In-Depth Technical Guide to the Biological Activity and Function of OXPHOS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of cancer metabolism, the targeting of oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. Unlike healthy cells, which can flexibly utilize different metabolic pathways, many cancer cells become heavily reliant on OXPHOS for their energy production, anabolic precursor synthesis, and redox homeostasis. This dependency creates a therapeutic window for selective inhibition. This technical guide provides a comprehensive overview of the biological activity and function of OXPHOS inhibitors, using a representative, albeit placeholder, designation "OXPHOS-IN-1" to encapsulate the core principles of this class of molecules. We delve into the quantitative measures of their activity, detailed experimental methodologies for their characterization, and the key signaling pathways they modulate. The information presented herein is synthesized from studies on well-characterized OXPHOS inhibitors such as IACS-010759, HP661, Mito-ATO, and Mito-Tamoxifen, providing a robust framework for understanding and advancing this therapeutic modality.

Mechanism of Action

This compound represents a class of small molecule inhibitors that primarily target the mitochondrial electron transport chain (ETC), the central machinery of oxidative phosphorylation. The most clinically advanced OXPHOS inhibitors, including IACS-010759 and HP661, are potent and selective inhibitors of Complex I (NADH:ubiquinone oxidoreductase).[1][2] By binding to Complex I, these inhibitors block the transfer of electrons from NADH to ubiquinone, a critical step in the ETC. This blockade leads to a cascade of downstream effects:

-

Inhibition of Oxygen Consumption: As electron flow is impeded, the consumption of oxygen at Complex IV, the terminal electron acceptor, is significantly reduced.

-

Decreased ATP Production: The proton pumping activity of the ETC, which establishes the mitochondrial membrane potential necessary for ATP synthesis by ATP synthase (Complex V), is diminished, leading to a sharp decline in cellular ATP levels.

-

Redox Imbalance: The inhibition of NADH oxidation leads to an accumulation of NADH and a subsequent disruption of the NAD+/NADH ratio, impacting numerous cellular redox reactions.

-

Metabolic Reprogramming: Cells attempt to compensate for the loss of OXPHOS by upregulating glycolysis. However, cancer cells with impaired glycolytic capacity are particularly vulnerable to OXPHOS inhibition.[3]

-

Induction of Apoptosis: The combination of energy depletion, oxidative stress, and disruption of essential biosynthetic pathways, such as aspartate production for nucleotide synthesis, ultimately triggers programmed cell death (apoptosis) in susceptible cancer cells.[3][4]

Other OXPHOS inhibitors may target different complexes of the ETC. For instance, Mito-ATO, a mitochondria-targeted derivative of atovaquone, has been shown to inhibit both Complex I and Complex III.[5] Mito-Tamoxifen, a modified version of the estrogen receptor modulator, also disrupts mitochondrial function, including the inhibition of Complex I and induction of mitochondrial membrane depolarization.[6][7]

Caption: Mechanism of Action of a prototypical Complex I inhibitor.

Quantitative Biological Activity

The potency and selectivity of OXPHOS inhibitors are critical parameters in their development as therapeutic agents. These are typically quantified by in vitro assays that measure their inhibitory effects on specific molecular targets and cellular processes.

| Compound | Target | Assay | IC50 | Cell Line(s) | Reference(s) |

| IACS-010759 | Complex I | OXPHOS Inhibition | < 10 nM | Various | [1] |

| Complex I | Oxygen Consumption Rate | 1.4 nM | H460 | [8] | |

| Complex I | Galactose-dependent Cell Viability | 1.4 nM | H460 | [8] | |

| Cell Proliferation | Cell Viability | 5.6 nM (mouse), 12.2 nM (rat), 8.7 nM (monkey) | Various | [8] | |

| HP661 | Complex I | NAD+/NADH ratio | 1 µM (87.5% inhibition) | - | [9] |

| Complex I | OXPHOS Complex I activity | 1 µM (77.6% inhibition) | - | [9] | |

| Cell Proliferation | Cell Viability | 0-30 nM | H460, H441, A549/TR | [9] | |

| Mito-ATO | Complex I & III | Mitochondrial Respiration | Potent inhibition (nearly 100x more than Atovaquone) | Various | [10] |

| Mito-Tamoxifen | Complex I | Mitochondrial Respiration | - | Various | [7] |

| Cell Viability | Killing of Breast Cancer Cells | Order of magnitude lower than Tamoxifen | MCF7, MDA-MB-231 |

Experimental Protocols

The characterization of OXPHOS inhibitors involves a suite of in vitro and in vivo assays to determine their mechanism, potency, selectivity, and efficacy.

In Vitro Assays

3.1.1. Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of the inhibitor on mitochondrial respiration.

-

Principle: The Seahorse XF Analyzer or similar technology is used to measure the rate of oxygen consumption in live cells in real-time.

-

Protocol Outline:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Equilibrate the cells in a CO2-free incubator at 37°C for 1 hour.

-

Measure the basal OCR.

-

Inject the OXPHOS inhibitor (e.g., IACS-010759 at various concentrations) and monitor the change in OCR.

-

Optionally, sequential injections of other mitochondrial modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be performed to assess different parameters of mitochondrial function.

-

Normalize the OCR data to cell number or protein concentration.

-

3.1.2. Cell Viability/Cytotoxicity Assay

These assays determine the effect of the inhibitor on cell proliferation and survival.

-

Principle: Assays like the MTT, MTS, or CellTiter-Glo assay measure metabolic activity, which correlates with the number of viable cells.

-

Protocol Outline (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the OXPHOS inhibitor (e.g., HP661 from 0-100 nM) for a specified duration (e.g., 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3.1.3. Apoptosis Assay

This assay confirms that the inhibitor induces programmed cell death.

-

Principle: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.

-

Protocol Outline (Annexin V/PI Staining):

-

Treat cells with the OXPHOS inhibitor (e.g., Mito-Tamoxifen) for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Assays

3.2.1. Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the OXPHOS inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Protocol Outline:

-

Subcutaneously inject a suspension of human cancer cells (e.g., a high-OXPHOS lung cancer cell line for HP661) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer the OXPHOS inhibitor (e.g., HP661 at a specific dose and schedule, such as 30 mg/kg orally, twice daily) and vehicle to the respective groups.

-

Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways and Cellular Responses

The inhibition of OXPHOS triggers a complex network of cellular signaling pathways as the cell attempts to adapt to the energetic stress.

Caption: Key signaling pathways affected by OXPHOS inhibition.

A primary consequence of OXPHOS inhibition is the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1] The increase in the AMP/ATP ratio directly activates AMPK. Activated AMPK, in turn, initiates a series of events to conserve energy and promote catabolic processes:

-

Inhibition of mTORC1: AMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[11] This leads to the suppression of protein synthesis and other anabolic processes.

-

Induction of Autophagy: AMPK can promote autophagy, a cellular recycling process, to generate nutrients and clear damaged organelles.

Furthermore, the reduction in aspartate, a crucial product of the mitochondrial tricarboxylic acid (TCA) cycle, impairs nucleotide biosynthesis, leading to cell cycle arrest and contributing to the anti-proliferative effects of OXPHOS inhibitors.

The inhibition of oxygen consumption also leads to a reduction in hypoxia-inducible factor 1-alpha (HIF-1α) stabilization.[12] While seemingly counterintuitive, the high oxygen consumption of tumors is a major driver of hypoxia. By reducing this consumption, OXPHOS inhibitors can alleviate tumor hypoxia, which has implications for combination therapies, particularly with radiation.

Conclusion and Future Directions

OXPHOS inhibitors represent a targeted and rational approach to cancer therapy, exploiting the metabolic vulnerabilities of tumor cells. The continued development of potent and selective inhibitors, such as IACS-010759 and HP661, holds significant promise. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to these agents. Combination strategies, pairing OXPHOS inhibitors with other metabolic inhibitors (e.g., glycolysis inhibitors) or with standard-of-care chemotherapies and immunotherapies, are also a key area of investigation. A deeper understanding of the complex interplay between tumor metabolism and the immune system will be crucial for maximizing the therapeutic potential of this exciting class of anti-cancer drugs. The methodologies and data presented in this guide provide a foundational framework for researchers and clinicians working to advance the field of metabolic oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondria-targeted strategies in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention of Tumor Growth and Dissemination by In Situ Vaccination with Mitochondria‐Targeted Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mito-ATO Makes Immunotherapy More Potent Against Tumors Shows Great Clinical Potential | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Cutting Edge of Cancer Metabolism: A Technical Guide to OXPHOS-IN-1 and Other Novel Oxidative Phosphorylation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The paradigm of cancer metabolism has evolved significantly from a singular focus on aerobic glycolysis, as described by Otto Warburg. It is now increasingly evident that many malignancies are critically dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth overview of a new frontier in oncology: the development of potent and selective inhibitors of OXPHOS, with a primary focus on the clinical candidate IACS-010759, a compound representative of the "OXPHOS-IN-1" class of inhibitors. We will also explore other novel inhibitors such as HP661 and the well-established biguanide, phenformin.

Introduction to Oxidative Phosphorylation as a Therapeutic Target in Oncology

Oxidative phosphorylation is the primary metabolic pathway for ATP production in most differentiated cells.[1][2] It involves the transfer of electrons from NADH and FADH2 through a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC).[2][3] This process creates a proton gradient that drives ATP synthase (Complex V) to produce ATP.[1][3]

Certain cancers, including subtypes of acute myeloid leukemia (AML), brain cancer, and some solid tumors, exhibit a heightened reliance on OXPHOS for their survival and proliferation.[4][5] This dependency can be intrinsic or acquired as a mechanism of resistance to other therapies.[6] Consequently, targeting the OXPHOS pathway, particularly Complex I, the largest and most crucial enzyme complex of the ETC, has emerged as a promising anti-cancer strategy.[6][7]

IACS-010759: A Case Study of a Potent Complex I Inhibitor

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I.[4][7] It was developed to exploit the metabolic vulnerability of OXPHOS-dependent cancers.[4]

Mechanism of Action

IACS-010759 selectively binds to the ND1 subunit of Complex I, at the entrance of the quinone binding channel.[8] This binding obstructs the transfer of electrons from NADH to ubiquinone, thereby inhibiting the entire OXPHOS process.[8] The inhibition of Complex I leads to a cascade of cellular events, including:

-

Decreased Oxygen Consumption Rate (OCR): A direct consequence of blocking the electron transport chain.[7][9]

-

ATP Depletion: Reduced ATP production due to the lack of a proton gradient.[7]

-

Metabolic Rewiring: A compensatory increase in glycolysis, indicated by an elevated extracellular acidification rate (ECAR).[9][10]

-

Impaired Biosynthesis: A reduction in aspartate production, which is crucial for nucleotide biosynthesis.[4][8]

-

Induction of Apoptosis: In cancer cells highly dependent on OXPHOS, the culmination of these metabolic insults leads to programmed cell death.[4]

References

- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. repository.unimal.ac.id [repository.unimal.ac.id]

- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of OXPHOS induces metabolic rewiring and reduces hypoxia in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Development of IACS-010759: A Potent OXPHOS Complex I Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeting cellular metabolism has emerged as a promising strategy in oncology. While many cancer cells exhibit a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect, a significant subset of tumors depends on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation.[1][2][3] This dependency presents a therapeutic vulnerability that can be exploited by small-molecule inhibitors. This technical guide provides a comprehensive overview of the early research and development of IACS-010759, a potent and selective small-molecule inhibitor of mitochondrial Complex I, which has been a key tool in exploring the therapeutic potential of OXPHOS inhibition.

Oxidative phosphorylation is the primary mechanism for ATP production in most cells, involving a series of protein complexes (I-V) in the inner mitochondrial membrane known as the electron transport chain (ETC).[2][4] IACS-010759 was developed as a clinical-grade small-molecule inhibitor targeting Complex I of the ETC, thereby disrupting the electron flow, reducing ATP production, and increasing reactive oxygen species (ROS) generation.[5][6] Preclinical studies demonstrated its antitumor activity in various cancer models, particularly those highly dependent on OXPHOS, such as acute myeloid leukemia (AML) and certain brain cancers.[5][6] However, subsequent Phase I clinical trials in patients with relapsed/refractory AML and advanced solid tumors revealed a narrow therapeutic window, with dose-limiting toxicities that ultimately led to the discontinuation of the trials.[5][7] This guide will delve into the foundational preclinical data, experimental methodologies, and the key signaling pathways involved in the action of IACS-010759.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical and clinical evaluation of IACS-010759.

Table 1: In Vitro Potency of IACS-010759

| Parameter | Value | Cell Line/System | Reference |

| Complex I Inhibition (IC50) | Potent and selective | Preclinical studies | [5] |

| Antitumor Activity | Efficacious doses were well-tolerated in multiple preclinical models | OXPHOS-dependent cancers | [5] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of IACS-010759

| Parameter | Observation | Model System | Reference |

| Pharmacokinetics | Suboptimal pharmacokinetic profile was a limitation for some OXPHOS inhibitors | General context | [5] |

| Pharmacodynamics | Increased plasma lactate in responsive tumor cells | Preclinical models | [5] |

| Clinical Exposure | Clinically achievable exposures were too low to induce therapeutic benefit | Phase I trials | [5] |

Table 3: Clinical Trial Overview

| Trial Identifier | Patient Population | Key Findings | Outcome | Reference |

| NCT02882321 | Relapsed/Refractory Acute Myeloid Leukemia (n=17) | Modest, transient suppression of OXPHOS, limited antitumor activity, dose-limiting toxicities (elevated blood lactate, neurotoxicity). | Discontinued | [5][7] |

| NCT03291938 | Advanced Solid Tumors (n=23) | Narrow therapeutic index, dose-limiting toxicities, limited antitumor activity. | Discontinued | [5][7] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the research of IACS-010759 are outlined below. These protocols are based on standard techniques used in the field of cancer metabolism and drug development.

Measurement of Oxidative Phosphorylation

High-Resolution Respirometry (HRR): This technique is used to measure the oxygen consumption rate (OCR) of intact or permeabilized cells, providing a direct measure of OXPHOS activity.[8][9]

-

Cell Preparation: Cancer cell lines are cultured and harvested. For permeabilized cell experiments, cells are treated with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocols: A series of substrates, uncouplers, and inhibitors are added sequentially to the respirometry chamber to dissect the function of different parts of the electron transport chain.

-

Substrates: Pyruvate, malate, glutamate, and succinate are used to provide electrons to Complex I and Complex II.[8]

-

ADP: Added to stimulate ATP synthesis (State 3 respiration).

-

Oligomycin: An ATP synthase inhibitor, used to measure proton leak (State 4o respiration).

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupler that dissipates the proton gradient, inducing maximal respiration of the electron transport system.

-

Rotenone: A Complex I inhibitor.

-

Antimycin A: A Complex III inhibitor.

-

-

Data Analysis: The OCR is recorded in real-time. The effects of IACS-010759 on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are quantified.

In Vivo Efficacy Studies

Xenograft and Genetically Engineered Mouse Models: These models are used to evaluate the antitumor activity of IACS-010759 in a living organism.

-

Tumor Implantation: Human cancer cells (xenograft) or genetically engineered mouse tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Drug Administration: IACS-010759 is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected to measure target engagement (e.g., inhibition of Complex I activity) and downstream metabolic effects (e.g., lactate levels).[5]

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by IACS-010759 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of IACS-010759.

Caption: Drug development workflow for IACS-010759.

Conclusion

The early research and development of IACS-010759 provided critical insights into the therapeutic potential and challenges of targeting OXPHOS in cancer. While the potent and selective inhibition of Complex I by IACS-010759 demonstrated promising antitumor activity in preclinical models, the narrow therapeutic index observed in clinical trials highlighted the significant on-target toxicities associated with systemic OXPHOS inhibition.[5][7] The neurotoxicity and elevated blood lactate observed in patients underscore the reliance of healthy tissues on mitochondrial respiration.[7] Future efforts in this area may focus on developing strategies to enhance the therapeutic window, such as tumor-targeted delivery systems or combination therapies that selectively sensitize cancer cells to OXPHOS inhibition. The story of IACS-010759 serves as a valuable case study for drug development professionals, emphasizing the importance of a thorough understanding of both on-target and off-target effects in the pursuit of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mitochondrial OXPHOS Biogenesis: Co-Regulation of Protein Synthesis, Import, and Assembly Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2.3 Measurement of Oxidative Phosphorylation with High-Resolution Respirometry [bio-protocol.org]

A Technical Guide to the Application of OXPHOS Complex I Inhibitors in Cellular Respiration Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "OXPHOS-IN-1" is not a standard designation for a specific molecule in the public scientific literature. This guide will focus on the principles and applications of potent and selective small-molecule inhibitors of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) system, using the well-characterized inhibitor IACS-010759 as a primary example. The methodologies and principles described are broadly applicable to other similar inhibitors.

Introduction to Oxidative Phosphorylation and Complex I Inhibition

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway by which cells generate adenosine triphosphate (ATP), the main currency of cellular energy.[1][2] This process occurs within the mitochondria and involves a series of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1][3] Complex I, or NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the ETC.[3][4] It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space.[1][3][4] This action contributes to the generation of a proton gradient that drives ATP synthesis by Complex V (ATP synthase).[1][5]

Targeting OXPHOS has emerged as a promising therapeutic strategy in oncology and other fields.[6][7] Certain cancer cells exhibit a strong dependence on OXPHOS for survival and proliferation.[8] Small-molecule inhibitors of Complex I, such as IACS-010759, are powerful research tools and potential therapeutic agents that allow for the acute and specific disruption of cellular respiration.[9][10] These inhibitors block the electron flow at Complex I, leading to a rapid decrease in oxygen consumption, a reduction in ATP production, and an increase in cellular reliance on glycolysis.[9][11]

Mechanism of Action of Complex I Inhibitors

Potent Complex I inhibitors like IACS-010759 typically act by binding to the ubiquinone-binding site of the enzyme.[9] This inhibition prevents the reduction of ubiquinone, thereby halting the transfer of electrons from NADH and disrupting the entire electron transport chain.[9] The consequences of this inhibition are multi-faceted and serve as measurable endpoints in experimental studies:

-

Decreased Oxygen Consumption Rate (OCR): As the terminal electron acceptor, oxygen consumption is directly linked to ETC activity. Inhibition of Complex I significantly reduces OCR.[9][12]

-

Reduced ATP Synthesis: The proton gradient necessary for ATP synthase function is diminished, leading to a drop in mitochondrial ATP production.[5][13]

-

Depolarization of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons by Complex I is a key contributor to the mitochondrial membrane potential. Its inhibition leads to a reduction in ΔΨm.[13][14][15]

-

Increased Glycolysis: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR) from lactate production.[11]

-

Generation of Reactive Oxygen Species (ROS): Disruption of the ETC can sometimes lead to an increase in the production of ROS.[12]

The following diagram illustrates the central role of Complex I in the ETC and the effect of its inhibition.

Caption: Inhibition of Complex I by agents like IACS-010759 blocks electron transfer from NADH, halting the ETC.

Quantitative Data on Complex I Inhibitors

The potency and selectivity of Complex I inhibitors are critical parameters. IACS-010759, for example, is a highly potent inhibitor with nanomolar efficacy.

| Parameter | Cell Line / System | Value | Reference |

| IC50 (OCR Inhibition) | MDAMB435 cells | 1.4 nM | [9] |

| IC50 (Galactose Viability) | MDAMB435 cells | 1.4 nM | [9] |

| IC50 (Parental Cells) | Galactose Medium | 1.1 nM | [9] |

| IC50 (Resistant Clones) | Galactose Medium | 3.7 - 74 nM | [9] |

Note: Assays in galactose-containing medium force cells to rely on OXPHOS for survival, making them sensitive to inhibitors of this pathway.

Key Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer is the standard instrument for measuring real-time cellular OCR and ECAR. The "Mito Stress Test" is a key assay to determine parameters of mitochondrial function.[16][17]

Principle: This assay uses sequential injections of mitochondrial toxins to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A Complex I inhibitor would be introduced as a custom fourth injection or used as a pre-treatment.

Detailed Protocol (Seahorse XF Cell Mito Stress Test):

-

Cell Plating: Seed cells in a Seahorse XF culture plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[18]

-

Medium Exchange: On the day of the assay, wash cells and replace the growth medium with 180 µL of pre-warmed XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4).[17][19] Incubate at 37°C in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load the hydrated sensor cartridge with the following compounds for sequential injection:

-

Port A: Oligomycin (e.g., 1.0 µM final concentration) - Inhibits ATP synthase (Complex V).[16]

-

Port B: FCCP (e.g., 1.0 µM final concentration) - An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.[16]

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each) - Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration completely.[16]

-

Port D (Optional): The specific Complex I inhibitor being tested (e.g., IACS-010759) if not used as a pre-treatment.

-

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures OCR and ECAR before and after each injection.

-

Data Normalization: After the assay, normalize the OCR data to cell number, typically by lysing the cells in the plate and performing a protein quantification assay (e.g., BCA assay).[19]

Caption: A typical workflow for a Seahorse XF mitochondrial stress test experiment.

Assessment of ATP Production

Principle: ATP levels can be quantified using a luciferase-based assay. Luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be measured with a luminometer. A decrease in luminescence upon treatment with an OXPHOS inhibitor indicates reduced ATP production.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat cells with the Complex I inhibitor at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells using a reagent compatible with the ATP assay kit to release intracellular ATP.

-

Luciferase Reaction: Add the ATP detection reagent (containing luciferase and luciferin) to each well.

-

Measurement: Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A common dye is Tetramethylrhodamine, Methyl Ester (TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Detailed Protocol:

-

Cell Culture and Treatment: Grow cells on a suitable imaging dish or black-walled microplate. Treat with the Complex I inhibitor. Include a positive control for depolarization, such as FCCP.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 125 nM) for 20-30 minutes at 37°C.[15]

-

Imaging or Plate Reading:

-

Microscopy: Visualize the cells using a fluorescence microscope. Depolarized mitochondria will show a weaker TMRM signal.

-

Flow Cytometry/Plate Reader: Wash the cells and measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

-

Quantification: Quantify the mean fluorescence intensity of the treated cells and compare it to the untreated controls.

Downstream Cellular Effects & Logical Relationships

The inhibition of Complex I initiates a cascade of cellular responses. Understanding these logical relationships is key to interpreting experimental results.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Research Portal [scholarship.miami.edu]

- 3. Overview of oxidative phosphorylation | Abcam [abcam.com]

- 4. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Oxidative Phosphorylation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor That Abrogates Tumor Growth and Circumvents MEKi Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of oxidative phosphorylation inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rondepinho.com [rondepinho.com]

- 10. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. embopress.org [embopress.org]

- 14. OXPHOS deficiency activates global adaptation pathways to maintain mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OXPHOS deficiency activates global adaptation pathways to maintain mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3. Seahorse Analysis for OCR and ECAR [bio-protocol.org]

- 17. agilent.com [agilent.com]

- 18. hpst.cz [hpst.cz]

- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Effects of OXPHOS Inhibition by IACS-010759

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "OXPHOS-IN-1". This guide will therefore focus on a well-characterized, potent, and selective inhibitor of oxidative phosphorylation (OXPHOS), IACS-010759 , as a representative example to illustrate the metabolic effects of targeting this pathway. The data and protocols presented herein are based on published studies of IACS-010759.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the metabolic consequences of inhibiting mitochondrial Complex I with IACS-010759. It includes quantitative data on key metabolic parameters, detailed experimental protocols for assessing these effects, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to OXPHOS and the Role of IACS-010759

Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells, occurring within the mitochondria.[1] It involves a series of enzymatic complexes (I-V) that transfer electrons from NADH and FADH2 to molecular oxygen, creating a proton gradient that drives ATP synthesis.[2][3] In certain pathological states, such as cancer, some cells become heavily reliant on OXPHOS for energy and biomass production, making it an attractive therapeutic target.[4]

IACS-010759 is a potent and selective, orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[5][6] By binding to Complex I, IACS-010759 blocks the electron transport chain, leading to a profound inhibition of OXPHOS.[4][7][8] This guide delves into the specific metabolic repercussions of this inhibition.

Quantitative Metabolic Effects of IACS-010759

The inhibition of Complex I by IACS-010759 instigates a significant metabolic shift in cancer cells. The primary effects include a sharp decrease in mitochondrial respiration and a compensatory increase in glycolysis.

Table 1: Effects of IACS-010759 on Cellular Respiration and Glycolysis

This table summarizes the impact of IACS-010759 on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Chronic Lymphocytic Leukemia (CLL) cells.

| Parameter | Condition | Value (Mean) | Units | Reference |

| Basal OCR | Untreated Control | ~18 | pmol/min | [5] |

| 100 nM IACS-010759 (24h) | ~5 | pmol/min | [5] | |

| Spare Respiratory Capacity | Untreated Control | ~25 | pmol/min | [5] |

| 100 nM IACS-010759 (24h) | ~2 | pmol/min | [5] | |

| Basal ECAR | Untreated Control | ~20 | mpH/min | [5] |

| 100 nM IACS-010759 (24h) | ~30 | mpH/min | [5] | |

| Glycolytic Capacity | Untreated Control | ~40 | mpH/min | [5] |

| 100 nM IACS-010759 (24h) | ~45 | mpH/min | [5] |

Table 2: Impact of IACS-010759 on Intracellular Nucleotide Pools

This table details the reduction in ribonucleotide triphosphate pools in CLL cells following treatment with IACS-010759.

| Nucleotide | Treatment Duration | Mean Concentration (Untreated) | Mean Concentration (100 nM IACS-010759) | Units | Reference |

| ATP | 24 hours | 2775 | 1652 | µM | [5] |

| 48 hours | 2124 | 943 | µM | [5] |

Table 3: Effect of IACS-010759 on ATP Production Rates in Colorectal and Gastric Cancer Cells

This table illustrates the shift in ATP production from mitochondrial to glycolytic sources in HCT116 (colorectal) and MKN45 (gastric) cancer cells upon IACS-010759 treatment.

| Cell Line | Parameter | Control | IACS-010759 | Units | Reference |

| HCT116 | Mito ATP Production Rate | High | Decreased | pmol ATP/min/µg protein | [9] |

| Glyco ATP Production Rate | Low | Increased | pmol ATP/min/µg protein | [9] | |

| Total ATP Production Rate | Stable | No significant change | pmol ATP/min/µg protein | [9] | |

| MKN45 | Mito ATP Production Rate | High | Decreased | pmol ATP/min/µg protein | [9] |

| Glyco ATP Production Rate | Low | Increased | pmol ATP/min/µg protein | [9] | |

| Total ATP Production Rate | Stable | No significant change | pmol ATP/min/µg protein | [9] |

Signaling Pathways and Mechanism of Action

IACS-010759's primary mechanism of action is the direct inhibition of Complex I of the mitochondrial electron transport chain.[10] This initial event triggers a cascade of downstream metabolic and signaling consequences.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Preliminary Studies on the Cytotoxicity of a Novel OXPHOS Inhibitor: OXPHOS-IN-1

DISCLAIMER: Information regarding a specific molecule designated "OXPHOS-IN-1" is not available in the public domain. This technical guide is a representative summary based on the known cytotoxic effects of various oxidative phosphorylation (OXPHOS) inhibitors. The data and experimental protocols presented herein are hypothetical examples intended to illustrate the typical cytotoxic profile of a compound in this class.

Introduction

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells.[1][2] This process, occurring within the mitochondria, involves a series of protein complexes (I-V) known as the electron transport chain (ETC) and ATP synthase.[1][3] Due to the high energy demands of cancer cells, targeting OXPHOS has emerged as a promising therapeutic strategy.[4][5] Certain cancer subtypes exhibit a strong dependence on mitochondrial respiration for survival and proliferation, making them particularly vulnerable to OXPHOS inhibition.[4] OXPHOS inhibitors can induce cytotoxicity through various mechanisms, including ATP depletion, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[6] This document provides a technical overview of the preliminary cytotoxic studies of a representative OXPHOS inhibitor, herein referred to as this compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure. Cell viability and ATP levels were assessed to quantify the impact on cellular proliferation and energy metabolism.

| Cell Line | Cancer Type | IC50 (µM) | Maximum Inhibition of Cell Viability (%) | ATP Reduction at IC50 (%) |

| HL-60 | Acute Myeloid Leukemia | 0.5 | 95 | 70 |

| MDA-MB-231 | Breast Cancer | 1.2 | 88 | 65 |

| A375 | Melanoma | 2.5 | 85 | 60 |

| PANC-1 | Pancreatic Cancer | 5.0 | 75 | 50 |

Mechanism of Action: Induction of Apoptosis

Inhibition of OXPHOS is known to trigger programmed cell death, or apoptosis.[7][8] Treatment with this compound led to a dose-dependent increase in markers of apoptosis, such as caspase-3 activation. The extrinsic and intrinsic apoptotic pathways can be activated by different stimuli.[9]

| Cell Line | Treatment (24h) | Caspase-3 Activity (Fold Change) | Annexin V Positive Cells (%) |

| HL-60 | Vehicle | 1.0 | 5 |

| This compound (0.5 µM) | 4.2 | 45 | |

| This compound (1.0 µM) | 6.8 | 68 | |

| MDA-MB-231 | Vehicle | 1.0 | 3 |

| This compound (1.2 µM) | 3.5 | 40 | |

| This compound (2.4 µM) | 5.1 | 62 |

Experimental Protocols

Cell Culture

Human cancer cell lines (HL-60, MDA-MB-231, A375, PANC-1) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound or vehicle (DMSO).

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

ATP Measurement Assay

Intracellular ATP levels were determined using a commercial luminescence-based ATP assay kit.

-

Cells were seeded and treated with this compound as described for the cell viability assay.

-

After the desired treatment period (e.g., 24 or 72 hours), the assay reagent was added to the wells according to the manufacturer's instructions.

-

The luminescence, which is proportional to the ATP concentration, was measured using a luminometer.

-

ATP levels were normalized to the protein content or cell number and expressed as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

Caspase-3 activity was measured using a fluorometric assay kit.

-

Cells were treated with this compound or vehicle for 24 hours.

-

Following treatment, cells were lysed, and the protein concentration of the lysate was determined.

-

An equal amount of protein from each sample was incubated with a caspase-3 substrate (e.g., DEVD-AFC) in the provided assay buffer.

-

The fluorescence of the cleaved substrate was measured using a fluorometer at the appropriate excitation and emission wavelengths.

-

Caspase-3 activity was expressed as fold change relative to the vehicle-treated control.

Annexin V Apoptosis Assay

Apoptosis was further quantified by flow cytometry using an Annexin V-FITC and propidium iodide (PI) staining kit.

-

Cells were treated with this compound or vehicle for 24 hours.

-

Cells were harvested, washed with PBS, and resuspended in the binding buffer provided with the kit.

-

Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry. Annexin V positive and PI negative cells were considered to be in early apoptosis.

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity.

References

- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oxidative phosphorylation-dependent regulation of cancer cell apoptosis in response to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OXPHOS Promotes Apoptotic Resistance and Cellular Persistence in TH17 cells in the Periphery and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

OXPHOS-IN-1: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXPHOS-IN-1, also identified as compound 2, is a small molecule inhibitor of oxidative phosphorylation (OXPHOS).[1][2] This compound has demonstrated anti-proliferative activity in pancreatic cancer cell lines, suggesting its potential as a therapeutic agent. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on mitochondrial function and target engagement.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations of this compound against pancreatic cancer cell lines.

| Cell Line | Assay Type | Parameter | IC50 (µM) |

| MIA PaCa-2 | Cell Growth Inhibition (7-day) | Proliferation | 2.34[1][2] |

| BxPC-3 | Cell Growth Inhibition (7-day) | Proliferation | 13.82[1][2] |

Signaling Pathway and Experimental Workflow

Oxidative Phosphorylation (OXPHOS) Pathway

Oxidative phosphorylation is the primary mechanism for ATP production in aerobic organisms. It involves a series of protein complexes (I-V) located in the inner mitochondrial membrane.[3] Electrons from NADH and FADH2 are transferred through the electron transport chain (ETC), creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[3] this compound is hypothesized to inhibit this pathway, likely at Complex I, disrupting ATP production and cellular respiration.

Caption: The Oxidative Phosphorylation Pathway and the inhibitory action of this compound on Complex I.

Experimental Protocols

Cell Proliferation Assay (Adapted from MTT Assay)

This protocol is adapted to determine the effect of this compound on the proliferation of pancreatic cancer cell lines.

Materials:

-

MIA PaCa-2 or BxPC-3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Seahorse XF Cell Mito Stress Test (Adapted Protocol)

This protocol is adapted to measure the effect of this compound on mitochondrial respiration in real-time.[4][5]

Materials:

-

Cancer cell line of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Complete growth medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Seahorse XF Analyzer

Experimental Workflow:

Caption: Workflow for the Seahorse XF Cell Mito Stress Test to evaluate this compound.

Procedure:

-

Day 1: Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the cell line being used. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Day 2: Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

-

Prepare fresh Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.

-

Wash the cells with the assay medium and replace the growth medium with 180 µL of assay medium per well.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

-

Inhibitor Loading:

-

Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired concentrations.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Assay:

-

Calibrate the instrument with the sensor cartridge.

-

Place the cell plate into the Seahorse XF Analyzer.

-

Run the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.

-

-

Data Analysis:

-

Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration upon treatment with this compound would indicate inhibition of the electron transport chain.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to confirm the direct binding of this compound to its target protein within the cell.

Materials:

-

Cells of interest

-

This compound

-

PBS and lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the putative target protein (e.g., a subunit of Complex I)

-

Secondary antibody

Procedure:

-

Compound Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heat Treatment:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

-

Data Analysis:

-

Quantify the band intensities of the target protein in the soluble fraction at different temperatures.

-

Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

-

References

Application Notes and Protocols for Cell-Based Assays Using OXPHOS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing common inhibitors of oxidative phosphorylation (OXPHOS) in cell-based assays. As "OXPHOS-IN-1" is not a recognized chemical entity in widely available scientific literature, this guide focuses on well-characterized inhibitors targeting different complexes of the electron transport chain (ETC) and ATP synthase. The provided protocols and data will serve as a comprehensive resource for studying mitochondrial function and dysfunction in various cellular models.

Introduction to OXPHOS Inhibition

Oxidative phosphorylation is the primary mechanism for ATP production in most eukaryotic cells. It involves a series of redox reactions carried out by five protein complexes (Complex I-V) in the inner mitochondrial membrane, collectively known as the electron transport chain. Inhibition of OXPHOS at different points in this pathway can have profound effects on cellular bioenergetics, redox status, and survival. These inhibitors are invaluable tools for investigating the role of mitochondrial metabolism in health and disease, including cancer, neurodegenerative disorders, and metabolic diseases.

This guide details the use of four standard OXPHOS inhibitors:

-

Rotenone: A Complex I inhibitor that blocks the transfer of electrons from NADH to ubiquinone.

-

Antimycin A: A Complex III inhibitor that prevents the oxidation of ubiquinol.

-

Oligomycin: An ATP synthase (Complex V) inhibitor that blocks the proton channel (Fo subunit), thereby inhibiting ATP synthesis.

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A mitochondrial uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane, leading to maximal oxygen consumption without ATP production.